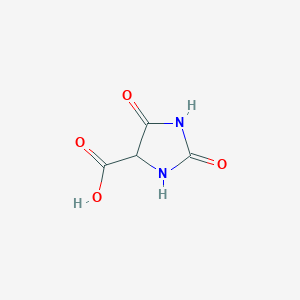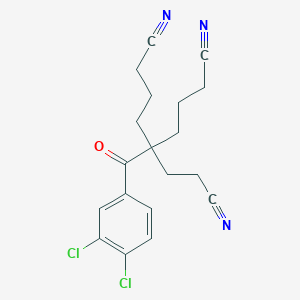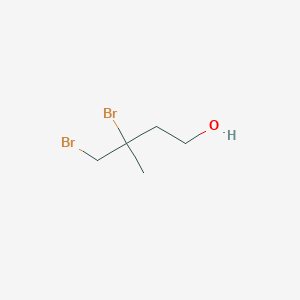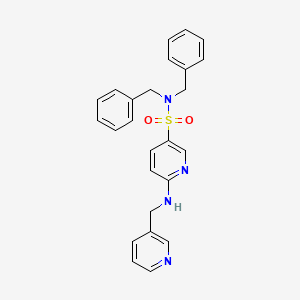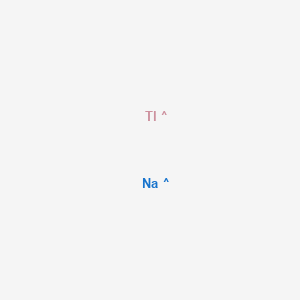
Sodium;thallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium thallium: is a compound that combines the elements sodium (Na) and thallium (Tl). Thallium is a post-transition metal known for its high toxicity and limited commercial value . Sodium, on the other hand, is an alkali metal that is highly reactive and essential for various biological processes . The combination of these two elements results in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrochemical Methods: Thallium (III) oxide can be synthesized using electrochemical methods, where the amount of deposited material depends on the deposition time and matrix structure.
Thermal Methods: These include thermal decomposition and calcination of various precursors to produce thallium (III) oxide.
Chemical Vapor Deposition (CVD): This method is used to synthesize both bulk and nanostructures of thallium (III) oxide.
Microwave Irradiation: This technique is employed to produce nanostructures of thallium (III) oxide.
Sol-Gel Method: A chemical route using potassium superoxide to synthesize thallium (III) oxide nanoparticles at room temperature.
Industrial Production Methods: Thallium is typically recovered from flue dusts generated during the roasting of sulfide ores of zinc and lead . Sodium thallium compounds can be produced by combining thallium with sodium in controlled industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thallium reacts with oxygen to form thallium oxide (Tl2O) when heated.
Reduction: Thallium (III) can be reduced to thallium (I) by various reducing agents.
Substitution: Thallium reacts with halogens to form thallium halides (e.g., TlCl3, TlBr3).
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, bromine.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Solvents: Water, hydrochloric acid, sulfuric acid.
Major Products:
Thallium Oxide (Tl2O): Formed by the reaction of thallium with oxygen.
Thallium Halides (TlCl3, TlBr3): Formed by the reaction of thallium with halogens.
Scientific Research Applications
Chemistry:
Radiation Detection: Thallium-based materials are used in radiation detectors due to their high atomic number and charge transport properties.
Biology:
Medical Imaging: Thallium isotopes, such as thallium-201, are used in cardiovascular scintigraphy and cancer diagnosis.
Medicine:
Detoxification Therapy: Thallium compounds are studied for their toxic effects and potential detoxification therapies.
Industry:
Optical Systems: Thallium bromide-iodide crystals are used in infrared optical systems.
Mechanism of Action
Thallium exerts its effects by disrupting the function of sodium-potassium ATPase, a crucial enzyme for maintaining cellular ion balance . Thallium has a higher affinity for this enzyme than potassium, leading to impaired cellular function and toxicity . Additionally, thallium interferes with mitochondrial function by inhibiting key enzymes in the electron transport chain .
Comparison with Similar Compounds
Lead (Pb): Like thallium, lead is a toxic heavy metal with limited commercial use.
Mercury (Hg): Another toxic heavy metal with applications in various industries.
Uniqueness:
Properties
Molecular Formula |
NaTl |
|---|---|
Molecular Weight |
227.373 g/mol |
IUPAC Name |
sodium;thallium |
InChI |
InChI=1S/Na.Tl |
InChI Key |
GNWRAZCUQNKMIT-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



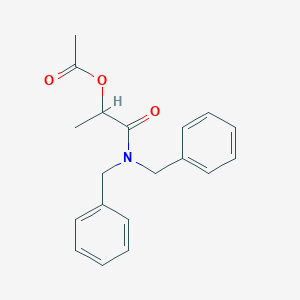
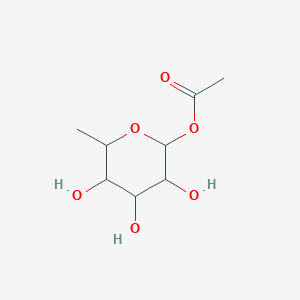
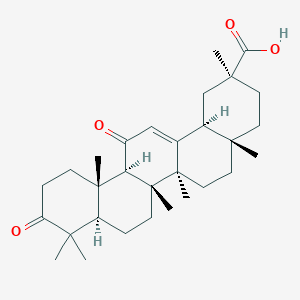
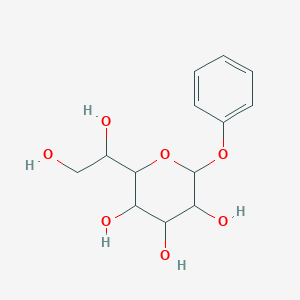
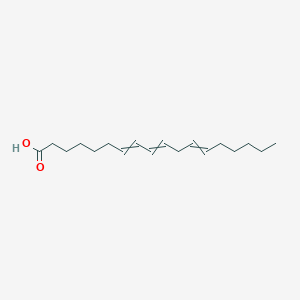

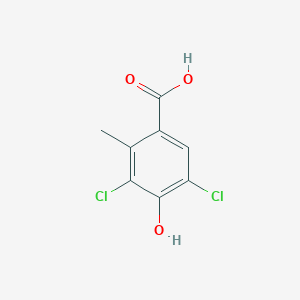
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
